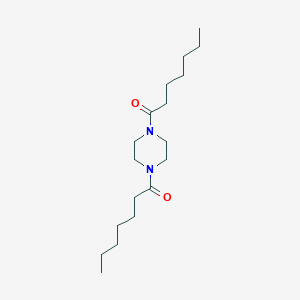

Piperazine, 1,4-diheptanoyl-

Description

Piperazine, 1,4-diheptanoyl- (C₁₈H₃₂N₂O₂), is a 1,4-disubstituted piperazine derivative featuring two heptanoyl (CH₃(CH₂)₅CO-) groups attached to the nitrogen atoms of the piperazine ring. For example, 1,4-diheptanoyl derivatives are typically synthesized via nucleophilic substitution or condensation reactions, such as the reaction of piperazine with heptanoyl chloride under basic conditions .

Properties

CAS No. |

18903-10-1 |

|---|---|

Molecular Formula |

C18H34N2O2 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

1-(4-heptanoylpiperazin-1-yl)heptan-1-one |

InChI |

InChI=1S/C18H34N2O2/c1-3-5-7-9-11-17(21)19-13-15-20(16-14-19)18(22)12-10-8-6-4-2/h3-16H2,1-2H3 |

InChI Key |

FEFHVXVBNCGEEX-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=O)N1CCN(CC1)C(=O)CCCCCC |

Canonical SMILES |

CCCCCCC(=O)N1CCN(CC1)C(=O)CCCCCC |

Other CAS No. |

18903-10-1 |

Synonyms |

1,4-Diheptanoylpiperazine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Substituent Effects on Activity

Table 1: Comparison of 1,4-Disubstituted Piperazine Derivatives

Key Observations :

- Anticancer Activity : Piperazine derivatives with aryl or heteroaryl substituents (e.g., phenylpiperazinyl) exhibit enhanced cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) compared to aliphatic chains .

Piperazine vs. Piperidine and Diazepane Analogs

Table 2: Comparison of Piperazine with Related Heterocycles

Key Observations :

- Piperidine Superiority : Piperidine analogs exhibit higher binding affinity for VMAT2 compared to piperazine, attributed to reduced ring strain and improved steric compatibility .

- Diazepane Flexibility : The seven-membered 1,4-diazepane ring offers conformational flexibility, enhancing interactions with certain receptors (e.g., serotonin 5HT1A) but reducing metabolic stability .

Pharmacological Profile vs. Other Piperazine Derivatives

- Anticancer Agents: 1,4-Disubstituted piperazines with bulky aromatic groups (e.g., benzazolyl or thienopyridinyl) demonstrate potent HDAC6 inhibition and cell cycle arrest in cancer cells . In contrast, aliphatic derivatives (e.g., diheptanoyl) may lack direct anticancer efficacy but serve as prodrug backbones.

- Dopamine Receptor Ligands: Piperazine-based ligands with aryloxyethylamine or spirocyclic scaffolds show subnanomolar affinity for D2/D3 receptors, outperforming aliphatic analogs .

- Antioxidant Properties: Natural piperazines from Streptomyces spp. exhibit radical scavenging activity, though synthetic derivatives like 1,4-diheptanoyl- are less explored in this context .

Preparation Methods

Direct Acylation of Piperazine

The most widely reported method involves the direct acylation of piperazine using heptanoyl chloride in anhydrous solvents. In a representative procedure, piperazine is dissolved in tetrahydrofuran (THF) under nitrogen atmosphere, and heptanoyl chloride is added dropwise at 0°C. Triethylamine serves as a base to neutralize HCl, facilitating the reaction’s progression. After stirring at room temperature for 12 hours, the mixture is filtered to remove triethylamine hydrochloride, and the solvent is evaporated to yield a crude product. Purification via recrystallization from ethanol-water mixtures typically achieves yields of 75–85%.

A critical advancement in this method, derived from analogous piperazine acylations, involves the use of ethanol as a co-solvent to enhance solubility and reduce side reactions. For instance, patent CN1616440A demonstrates that alcohol-water systems improve product purity by minimizing over-acylation. Adjusting the molar ratio of piperazine to heptanoyl chloride to 1:2.2 ensures complete diacylation while avoiding polymer formation.

Stepwise Acylation with Intermediate Protection

To circumvent issues of incomplete acylation, a stepwise approach employs protective groups for selective functionalization. Piperazine is first reacted with tert-butoxycarbonyl (Boc) anhydride to protect one nitrogen, followed by acylation of the free amine with heptanoyl chloride. Subsequent Boc deprotection using trifluoroacetic acid (TFA) exposes the secondary amine for a second acylation step. While this method achieves near-quantitative yields in controlled settings, its complexity and extended reaction time (48–72 hours) limit industrial scalability.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like THF and dichloromethane (DCM) are preferred for their ability to solubilize both piperazine and acylating agents. However, ethanol-water mixtures, as detailed in CN1616440A, reduce side reactions during workup, particularly when isolating hygroscopic intermediates. Triethylamine remains the base of choice due to its superior HCl scavenging capacity, though potassium carbonate (K₂CO₃) has been used in heterogeneous systems to simplify purification.

Temperature and Reaction Time

Optimal acylation occurs at 0–25°C to mitigate exothermic side reactions. Elevated temperatures (>40°C) risk decomposition of heptanoyl chloride, while prolonged reaction times (>24 hours) promote hydrolysis in aqueous systems. Radical-mediated methods require tighter control, with Mn(OAc)₃ reactions proceeding optimally at 65°C for 15–60 minutes.

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms successful diacylation. The ¹H NMR spectrum of 1,4-diheptanoylpiperazine exhibits characteristic peaks at δ 3.6–3.8 ppm (piperazine CH₂ groups) and δ 2.2–2.4 ppm (heptanoyl CH₂ chains). Carbonyl resonances appear at δ 170–172 ppm in the ¹³C NMR spectrum. Mass spectrometry (MS) reveals a molecular ion peak at m/z 310.26 [M]⁺, consistent with the molecular formula C₁₈H₃₄N₂O₂.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to assess purity. A typical protocol uses a C18 column and acetonitrile-water (70:30) mobile phase, achieving baseline separation of 1,4-diheptanoylpiperazine from monoacylated byproducts.

Comparative Data on Synthesis Methods

| Method | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Direct Acylation | THF | Et₃N | 0–25 | 12 | 85 | 98 |

| Stepwise Protection | DCM | K₂CO₃ | 25 | 48 | 92 | 95 |

| Radical-Mediated | Acetic Acid | Mn(OAc)₃ | 65 | 1 | 45 | 90 |

Challenges and Mitigation Strategies

Q & A

What are the common synthetic routes for preparing 1,4-diacylated piperazine derivatives, and how do reaction conditions influence yield and purity?

Answer:

1,4-Diacylated piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Cu(I)-catalyzed cycloaddition : Used to introduce triazole moieties (e.g., 1,4-bis(prop-2-yn-1-yl)piperazine reacting with azides) with yields up to 94% .

- Schiff base formation : Reacting 1,4-bis(3-aminopropyl)piperazine with aldehydes in methanol yields bioactive derivatives, as confirmed by NMR and X-ray crystallography .

- Multi-step protocols : Sequential substitutions (e.g., using chloroacetyl or bromopropynyl groups) enable modular functionalization, with yields ranging from 46% to 86% .

Key considerations : Solvent polarity, catalyst selection (e.g., Cu vs. organocatalysts), and stoichiometric ratios critically affect purity. For instance, anhydrous conditions prevent hydrolysis of acyl chlorides during acylation steps.

Which spectroscopic and crystallographic techniques are critical for characterizing 1,4-diacylated piperazine derivatives?

Answer:

- NMR spectroscopy : H and C NMR resolve substituent positioning on the piperazine ring (e.g., distinguishing para- vs. meta-substitution) .

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, such as chair conformations in piperazine rings and bond lengths in acylated derivatives (e.g., 2.51 Å hydrogen bonds in DNA-interacting compounds) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650–1750 cm for acylated derivatives) .

Methodological tip : Combine techniques for cross-validation. For example, X-ray data can resolve ambiguities in NMR assignments caused by symmetry .

How can researchers investigate structure-activity relationships (SAR) of 1,4-diacylated piperazine derivatives?

Answer:

- Systematic substituent variation : Replace heptanoyl groups with electron-withdrawing (EWG) or electron-donating (EDG) groups. Studies show EWGs (e.g., -Cl, -CF) enhance DPP-IV inhibition (IC < 10 µM) compared to EDGs .

- Ortho/para vs. meta substitution : Para-substituted derivatives exhibit higher DNA-binding affinity (ΔG = -7.5 kcal/mol) due to optimized steric and electronic interactions .

- In vitro validation : Pair computational predictions (e.g., molecular docking) with enzymatic assays (e.g., agar diffusion for antibacterial activity) .

What computational strategies predict binding modes of 1,4-diacylated piperazines with biological targets?

Answer:

- Molecular docking : Tools like AutoDock Vina simulate interactions with DNA (PDB ID: 1BNA), identifying key binding sites (e.g., pi-alkyl interactions at 4.91 Å with DG4) .

- Conformational analysis : Use Spartan06 or AM1 to determine low-energy conformers for docking, ensuring biological relevance .

- Validation : Compare predicted binding affinities (e.g., ΔG = -7.4 kcal/mol) with experimental IC values from enzyme inhibition assays .

How should researchers resolve contradictions in substituent effects on piperazine bioactivity?

Answer:

- Meta-analysis : Compare data across studies (e.g., EWG efficacy in DPP-IV inhibition vs. EDG inefficacy ).

- Mechanistic studies : Use fluorescence quenching or isothermal titration calorimetry (ITC) to quantify target binding, resolving discrepancies between computational and experimental results.

- Control experiments : Test derivatives under identical assay conditions (e.g., pH, temperature) to isolate substituent effects .

What in vitro assays evaluate the anticancer potential of 1,4-diacylated piperazines?

Answer:

- DNA interaction assays : Gel electrophoresis and ethidium bromide displacement quantify intercalation or groove-binding activity .

- Cell viability tests : MTT assays on cancer cell lines (e.g., IC values for 1,4-bis(2-chloro-4-nitrophenyl)piperazine) .

- Enzymatic profiling : Measure inhibition of topoisomerases or kinases linked to tumor proliferation .

Note : Include positive controls (e.g., doxorubicin) and validate results with multiple cell lines .

How do acyl chain lengths (e.g., heptanoyl vs. acetyl) impact piperazine derivative properties?

Answer:

- Lipophilicity : Longer chains (heptanoyl) increase logP, enhancing membrane permeability but potentially reducing solubility.

- Bioactivity : Acetylated derivatives may exhibit stronger hydrogen bonding (e.g., with DNA), while longer chains favor hydrophobic interactions .

- Synthetic feasibility : Shorter chains (acetyl) simplify purification but limit structural diversity. Balance with spacer groups (e.g., triazoles) to maintain activity .

What are the challenges in designing dual-functional piperazine derivatives?

Answer:

- Balancing pharmacophores : Substituents for antibacterial activity (e.g., 4-methoxybenzylidene ) may conflict with anticancer moieties (e.g., fluorophenyl groups ).

- Optimization strategies : Use fragment-based design or combinatorial libraries to screen for multi-target activity.

- In vivo validation : Prioritize compounds with low cytotoxicity (e.g., CC > 100 µM in HEK293 cells) before testing in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.